A Technical Guide to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine: Physicochemical Properties, Synthesis, and Analytical Characterization
A Technical Guide to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract: This document provides a comprehensive technical overview of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, a substituted propyl-amine derivative of interest to researchers in synthetic chemistry and drug discovery. While specific literature for this exact compound is sparse[1], this guide synthesizes data from analogous structures and foundational chemical principles to provide a robust framework for its study. We will cover core physicochemical data, propose a logical synthetic pathway, detail rigorous analytical characterization workflows, and explore the potential biological relevance of its structural motifs. This guide is intended for an audience of researchers, chemists, and drug development professionals seeking to understand and utilize this molecule as a building block or research chemical.
Core Compound Identification and Properties
The foundational data for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine is summarized below. These parameters are essential for any experimental design, from reaction stoichiometry to analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | Calculated |
| Monoisotopic Mass | 199.07639 Da | [1] |
| CAS Registry Number | Not available in searched literature. | |
| IUPAC Name | 2-(4-chlorophenyl)-3-methoxypropan-1-amine | |
| SMILES | COCC(CN)C1=CC=C(C=C1)Cl | [1] |
| InChIKey | VBVWPVNCCBHELE-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.5 | [1] |
The presence of a primary amine group confers basic properties to the molecule, making it suitable for forming acid addition salts, which often have improved solubility and stability. The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and modulate physicochemical properties.[2]
Retrosynthetic Analysis and Proposed Synthesis
A plausible route begins with 4-chlorophenylacetonitrile, proceeding through an alpha-alkylation step to introduce the methoxymethyl side chain, followed by reduction of the nitrile to the primary amine.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative example and must be adapted and optimized under appropriate laboratory conditions.
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Step 1: Generation of the Carbanion:
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To a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-Butyllithium followed by diisopropylamine to form Lithium diisopropylamide (LDA) in situ.
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Slowly add a solution of 4-chlorophenylacetonitrile in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C. The formation of the deep-colored carbanion indicates successful deprotonation. The causality here is the use of a strong, non-nucleophilic base (LDA) to selectively deprotonate the acidic α-carbon without attacking the nitrile group.
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Step 2: α-Alkylation:
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To the carbanion solution, slowly add chloromethyl methyl ether (a potent electrophile) at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Perform a liquid-liquid extraction with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-(4-chlorophenyl)-3-methoxypropanenitrile.
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-
Step 3: Nitrile Reduction:
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Causality: The nitrile group is a versatile precursor to primary amines. Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation.
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Prepare a suspension of LiAlH₄ in anhydrous diethyl ether in a separate flame-dried flask under nitrogen.
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Cool the suspension to 0 °C and slowly add a solution of the crude nitrile from Step 2 in diethyl ether.
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After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with ether.
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Concentrate the filtrate under reduced pressure to yield the crude amine.
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Step 4: Purification:
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The crude 2-(4-Chlorophenyl)-3-methoxypropan-1-amine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
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Analytical Characterization and Workflow
Rigorous characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is necessary for a self-validating analytical system.
Caption: A comprehensive workflow for analytical characterization.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
The analysis of primary amines by RP-HPLC can be challenging due to potential peak tailing caused by the interaction of the basic amine with residual acidic silanols on the silica-based column packing.[5] A robust method must address this.
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Objective: To develop and validate a stability-indicating RP-HPLC method for determining the purity of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine.
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Instrumentation: HPLC with UV/VIS detector.
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Chromatographic Conditions (Starting Point):
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Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. The acidic modifier is crucial to protonate the amine, improving peak shape and retention consistency.[6]
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 225 nm (based on the chlorophenyl chromophore).
-
Injection Volume: 10 µL.
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-
Method Validation (per ICH Guidelines): [7]
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Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
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Linearity: Analyze a series of solutions across a range of concentrations (e.g., 5-150 µg/mL) to establish a linear relationship between peak area and concentration.
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Accuracy & Precision: Perform replicate injections of a standard solution to ensure the closeness of results (accuracy) and the degree of scatter between them (precision).[7]
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Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
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Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.
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Biological Context and Potential Applications
While no biological activity has been reported for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine itself[1], its constituent chemical motifs are present in numerous bioactive molecules. This makes it a valuable scaffold for exploration in drug discovery programs.
Caption: Inferred potential applications based on structural motifs.
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Antiviral Potential: Structurally related compounds containing both chlorophenyl and methoxy groups have demonstrated potent anti-Hepatitis B Virus (HBV) activity, including against drug-resistant strains.[8][9] This suggests that the target molecule could serve as a starting point for the synthesis of novel antiviral agents.
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Central Nervous System (CNS) Activity: The 4-chlorophenyl group is a well-established pharmacophore in drugs targeting the CNS. For instance, N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is a selective and potent ligand for the D4 dopamine receptor, indicating potential applications in neuropsychiatric disorders.
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Antimicrobial Activity: Chromene derivatives incorporating a 4-chlorophenyl moiety have shown promising antimicrobial activity against various bacterial and fungal strains.[10] This highlights the potential utility of the chlorophenyl scaffold in the development of new anti-infective agents.
Given these precedents, 2-(4-Chlorophenyl)-3-methoxypropan-1-amine represents a promising, yet underexplored, chemical entity. Its primary amine handle allows for straightforward derivatization via reactions like amide bond formation[11], enabling the rapid generation of compound libraries for screening in various biological assays.
Conclusion
2-(4-Chlorophenyl)-3-methoxypropan-1-amine is a well-defined chemical structure with clear potential as a versatile building block in medicinal chemistry and materials science. This guide provides the necessary foundational knowledge for its synthesis and characterization, establishing a framework for quality control and experimental design. By leveraging insights from structurally analogous compounds, researchers can strategically explore the derivatization of this molecule to develop novel compounds with potential therapeutic applications, particularly in the antiviral, antimicrobial, and CNS therapeutic areas.
References
-
PubChemLite. 2-(4-chlorophenyl)-3-methoxypropan-1-amine. Available from: [Link]
-
CSIR India Technology Portal. A Process for the Synthesis of 2-(4-Chlorophenyl)-2-Hydroxy-N-(3-Methoxy-4-(Prop-2-Yn-1-Yloxy)Phenethyl)Acetamide, a Key Intermediate of Mandipropamid. Available from: [Link]
-
PubChem. 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Available from: [Link]
-
Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3837–3849. Available from: [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437-443. Available from: [Link]
-
Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. Drug Design, Development and Therapy. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). CAS Registry - List Details - SRS. Available from: [Link]
-
Masilamani, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1045-1061. Available from: [Link]
-
Patel, R. P., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(4), 1459-1465. Available from: [Link]
-
Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Available from: [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Available from: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]
- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Georgiev, A. G., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. Available from: [Link]
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
-
ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. In Analytical Methods. Available from: [Link]
-
Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 986. Available from: [Link]
Sources
- 1. PubChemLite - 2-(4-chlorophenyl)-3-methoxypropan-1-amine (C10H14ClNO) [pubchemlite.lcsb.uni.lu]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. epa.gov [epa.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies [mdpi.com]
- 11. mdpi.com [mdpi.com]
